molecular formula C11H20O2 B1619476 2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane CAS No. 68258-95-7

2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane

Cat. No.: B1619476
CAS No.: 68258-95-7
M. Wt: 184.27 g/mol
InChI Key: WBZMYLUNPPFHTA-UHFFFAOYSA-N
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Description

6-Methyl-5-hepten-2-one propyleneglycol acetal, also known as 2, 4-dimethyl-2-(4-methyl-3-penten-1-yl)-1, 3-dioxolane, belongs to the class of organic compounds known as ketals. These are acetals derived from ketones by replacement of the oxo group by two hydrocarbyloxy groups R2C(OR)2 ( R not Hydrogen ). This term, once abandoned, has been reinstated as a subclass of acetals. 6-Methyl-5-hepten-2-one propyleneglycol acetal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-methyl-5-hepten-2-one propyleneglycol acetal is primarily located in the membrane (predicted from logP). 6-Methyl-5-hepten-2-one propyleneglycol acetal has a citrus, fatty, and green taste.

Properties

CAS No.

68258-95-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,4-dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane

InChI

InChI=1S/C11H20O2/c1-9(2)6-5-7-11(4)12-8-10(3)13-11/h6,10H,5,7-8H2,1-4H3

InChI Key

WBZMYLUNPPFHTA-UHFFFAOYSA-N

SMILES

CC1COC(O1)(C)CCC=C(C)C

Canonical SMILES

CC1COC(O1)(C)CCC=C(C)C

density

0.905-0.911 (20°)

Key on ui other cas no.

68258-95-7

physical_description

Colourless to slightly yellow liquid;  Strong fatty, green citrus-like odou

solubility

Practically insoluble or insoluble in water;  soluble in fats and oils
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane
Reactant of Route 5
2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane
Reactant of Route 6
2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane

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